molecular formula C18H23NO3 B7049714 2-[1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidin-2-yl]acetic acid

2-[1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidin-2-yl]acetic acid

Cat. No.: B7049714
M. Wt: 301.4 g/mol
InChI Key: VGUUWWLAHXUBKO-UHFFFAOYSA-N
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Description

2-[1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidin-2-yl]acetic acid is a complex organic compound featuring a piperidine ring substituted with an indene moiety and an acetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidin-2-yl]acetic acid typically involves multiple steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through the cyclization of appropriate precursors, such as 2-phenylbutadiene, under acidic conditions.

    Acetylation: The indene derivative is then subjected to acetylation using acetyl chloride in the presence of a base like pyridine to form 2-(2,3-dihydro-1H-inden-5-yl)acetyl chloride.

    Piperidine Derivative Formation: The acetyl chloride derivative is reacted with piperidine to form the intermediate 1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidine.

    Final Coupling: The intermediate is then coupled with bromoacetic acid under basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indene moiety, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to introduce new substituents.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Industry: Could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The exact mechanism of action for 2-[1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidin-2-yl]acetic acid depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The indene moiety could play a role in binding to hydrophobic pockets in proteins, while the piperidine ring might interact with polar or charged regions.

Comparison with Similar Compounds

Similar Compounds

    2-[1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidin-2-yl]ethanol: Similar structure but with an ethanol group instead of acetic acid.

    2-[1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidin-2-yl]propanoic acid: Similar structure but with a propanoic acid group.

Uniqueness

The unique combination of the indene moiety with the piperidine ring and acetic acid group in 2-[1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidin-2-yl]acetic acid may confer specific biological activities not seen in the similar compounds listed above. This uniqueness could be due to differences in molecular interactions and binding affinities with biological targets.

Properties

IUPAC Name

2-[1-[2-(2,3-dihydro-1H-inden-5-yl)acetyl]piperidin-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c20-17(19-9-2-1-6-16(19)12-18(21)22)11-13-7-8-14-4-3-5-15(14)10-13/h7-8,10,16H,1-6,9,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUUWWLAHXUBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)O)C(=O)CC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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